molecular formula C21H19ClO4 B3656124 2-CHLORO-3-[(2-METHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

2-CHLORO-3-[(2-METHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B3656124
M. Wt: 370.8 g/mol
InChI Key: FPBUAIKDBRNCJC-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-methoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a chloro group, a methoxyphenyl group, and a cyclohexa[c]chromenone core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[(2-methoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with 2-methoxyphenol in the presence of a base, followed by cyclization and oxidation reactions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-methoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-3-[(2-methoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,7-dihydroxy-9-methoxy-1-methyl-6H-benzo[c]chromen-6-one
  • 3-(2-(4-Methoxyphenyl)-2-oxoethoxy)-4-methyl-6H-benzo[c]chromen-6-one

Uniqueness

Compared to similar compounds, 2-chloro-3-[(2-methoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one exhibits unique structural features, such as the presence of both a chloro and a methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-3-[(2-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO4/c1-24-18-9-5-2-6-13(18)12-25-20-11-19-16(10-17(20)22)14-7-3-4-8-15(14)21(23)26-19/h2,5-6,9-11H,3-4,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBUAIKDBRNCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-3-[(2-METHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-3-[(2-METHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 3
Reactant of Route 3
2-CHLORO-3-[(2-METHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 4
Reactant of Route 4
2-CHLORO-3-[(2-METHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 5
Reactant of Route 5
2-CHLORO-3-[(2-METHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 6
Reactant of Route 6
2-CHLORO-3-[(2-METHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

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